

A Comparative Spectroscopic Analysis of 4-Benzenesulfonylbenzoic Acid Isomers

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Compound of Interest

Compound Name: 4-Benzenesulfonylbenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the ortho (2-), meta (3-), and para (4-) isomers of **4-Benzenesulfonylbenzoic acid**. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification and characterization in research, quality control, and drug development processes. This document summarizes predicted and experimentally observed data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), offering a comprehensive reference for professionals in the field.

Spectroscopic Data Comparison

The positional isomerism of the benzenesulfonyl group relative to the carboxylic acid moiety on the benzoic acid ring leads to distinct differences in their respective spectra. The following tables summarize the key predicted and observed spectroscopic data for the three isomers.

Table 1: ^1H NMR Spectral Data (Predicted)

The chemical shifts (δ) are predicted for a standard deuterated solvent like DMSO-d₆ and are reported in parts per million (ppm). The aromatic region, in particular, will show characteristic splitting patterns for each isomer.

Proton Assignment	2-Benzenesulfonylbenzoic Acid (ortho)	3-Benzenesulfonylbenzoic Acid (meta)	4-Benzenesulfonylbenzoic Acid (para)
-COOH	~13.0 (broad singlet)	~13.0 (broad singlet)	~13.0 (broad singlet)
Aromatic Protons (Benzoic Acid Ring)	Multiplets (~7.5 - 8.2 ppm)	Multiplets (~7.6 - 8.4 ppm)	Two doublets (~8.0 and 8.2 ppm, AA'BB' system)
Aromatic Protons (Benzenesulfonyl Ring)	Multiplets (~7.5 - 7.9 ppm)	Multiplets (~7.5 - 7.9 ppm)	Multiplets (~7.5 - 7.9 ppm)

Table 2: ^{13}C NMR Spectral Data (Predicted)

The predicted chemical shifts (δ) in ppm highlight the differences in the carbon environments due to the varying substituent positions.

Carbon Assignment	2-Benzenesulfonylbenzoic Acid (ortho)	3-Benzenesulfonylbenzoic Acid (meta)	4-Benzenesulfonylbenzoic Acid (para)
-COOH Carbon	~166 ppm	~167 ppm	~167 ppm
Aromatic Carbons (Benzoic Acid Ring)	~128 - 142 ppm	~128 - 141 ppm	~129 - 145 ppm
Aromatic Carbons (Benzenesulfonyl Ring)	~127 - 140 ppm	~127 - 140 ppm	~127 - 140 ppm

Table 3: IR Spectroscopy Data

The infrared spectra are characterized by absorptions corresponding to the key functional groups. While many stretches will be similar, the fingerprint region can be used for differentiation.

Functional Group	Characteristic Absorption (cm ⁻¹)
O-H Stretch (Carboxylic Acid)	3300 - 2500 (broad)
C=O Stretch (Carboxylic Acid)	1700 - 1680
S=O Stretch (Sulfone)	1350 - 1300 and 1160 - 1120
C-O Stretch (Carboxylic Acid)	1320 - 1210
Aromatic C-H Bending (Out-of-Plane)	900 - 675 (pattern dependent on substitution)

Table 4: Mass Spectrometry Data

Electron ionization mass spectrometry (EI-MS) will typically show the molecular ion peak and characteristic fragmentation patterns.

Isomer	Molecular Ion (M ⁺)	Key Fragment Ions (m/z)
All Isomers	Expected at m/z 278	261 (-OH), 233 (-COOH), 141 (benzenesulfonyl cation), 121 (benzoyl cation), 77 (phenyl cation)

Experimental Protocols

Standard methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the benzenesulfonylbenzoic acid isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized.
- ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

- ^{13}C NMR Acquisition: A proton-decoupled ^{13}C NMR spectrum is acquired to determine the chemical shifts of all unique carbon atoms.

Infrared (IR) Spectroscopy

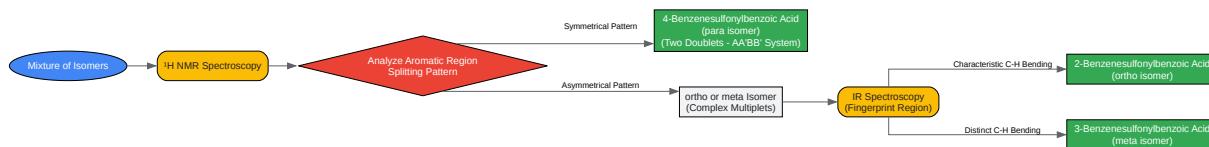
- Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the ion source via a direct insertion probe or after separation by gas chromatography (GC).
- Ionization: Electron ionization (EI) is typically performed at 70 eV.
- Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is scanned over a mass-to-charge (m/z) range of approximately 50-350.

Isomer Differentiation Workflow

The following diagram illustrates a logical workflow for the differentiation of the **4-benzenesulfonylbenzoic acid** isomers based on their key spectroscopic features.



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Caption: Workflow for differentiating isomers of **4-Benzenesulfonylbenzoic acid**.

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